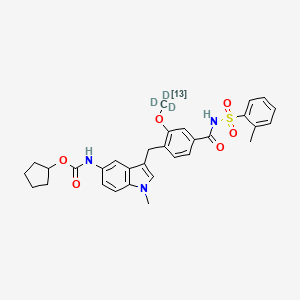
16-Hydroxy Capsaicin-d3
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
16-Hydroxy Capsaicin-d3 is a deuterated analog of 16-Hydroxy Capsaicin, a metabolite of Capsaicin. Capsaicin is a well-known compound responsible for the pungency of chili peppers. The deuterated form, this compound, is used in various scientific research applications due to its unique properties and stability.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 16-Hydroxy Capsaicin-d3 typically involves the incorporation of deuterium atoms into the molecular structure of 16-Hydroxy Capsaicin. This can be achieved through various synthetic routes, including:
Deuterium Exchange Reactions: This method involves the replacement of hydrogen atoms with deuterium in the presence of a deuterium source, such as deuterated solvents or reagents.
Total Synthesis: This approach involves the complete synthesis of the compound from deuterated starting materials, ensuring the incorporation of deuterium at specific positions in the molecule.
Industrial Production Methods
Industrial production of this compound may involve large-scale deuterium exchange reactions or total synthesis methods. The choice of method depends on factors such as cost, availability of deuterated reagents, and desired purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
16-Hydroxy Capsaicin-d3 undergoes various chemical reactions, including:
Oxidation: The hydroxyl group at the 16th position can be oxidized to form corresponding ketones or aldehydes.
Reduction: The compound can undergo reduction reactions to form alcohols or other reduced derivatives.
Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate, chromium trioxide, and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation are commonly used.
Substitution: Nucleophiles such as halides, amines, and thiols can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl group may yield ketones or aldehydes, while reduction may produce alcohols.
Applications De Recherche Scientifique
16-Hydroxy Capsaicin-d3 has a wide range of scientific research applications, including:
Chemistry: Used as a labeled compound in studies involving metabolic pathways and reaction mechanisms.
Biology: Employed in research on cellular processes and interactions involving capsaicinoids.
Medicine: Investigated for its potential therapeutic effects, including analgesic and anti-inflammatory properties.
Industry: Utilized in the development of new materials and coatings with specific properties
Mécanisme D'action
The mechanism of action of 16-Hydroxy Capsaicin-d3 involves its interaction with specific molecular targets and pathways. Capsaicinoids, including this compound, exert their effects by binding to the transient receptor potential vanilloid 1 (TRPV1) receptor. This binding leads to the activation of the receptor, resulting in the release of neurotransmitters and modulation of pain and inflammation pathways .
Comparaison Avec Des Composés Similaires
Similar Compounds
Capsaicin: The primary compound responsible for the pungency of chili peppers.
Dihydrocapsaicin: A closely related compound with similar properties.
Nordihydrocapsaicin: Another capsaicinoid with structural similarities.
Homocapsaicin: A capsaicinoid with a slightly different structure.
Uniqueness of 16-Hydroxy Capsaicin-d3
This compound is unique due to the presence of deuterium atoms, which provide increased stability and allow for specific labeling in research applications. This makes it particularly valuable in studies involving metabolic pathways and reaction mechanisms .
Propriétés
Formule moléculaire |
C18H27NO4 |
|---|---|
Poids moléculaire |
324.4 g/mol |
Nom IUPAC |
(E)-8-hydroxy-N-[[4-hydroxy-3-(trideuteriomethoxy)phenyl]methyl]-8-methylnon-6-enamide |
InChI |
InChI=1S/C18H27NO4/c1-18(2,22)11-7-5-4-6-8-17(21)19-13-14-9-10-15(20)16(12-14)23-3/h7,9-12,20,22H,4-6,8,13H2,1-3H3,(H,19,21)/b11-7+/i3D3 |
Clé InChI |
OGBQQOBPAFILCJ-WQEAERHDSA-N |
SMILES isomérique |
[2H]C([2H])([2H])OC1=C(C=CC(=C1)CNC(=O)CCCC/C=C/C(C)(C)O)O |
SMILES canonique |
CC(C)(C=CCCCCC(=O)NCC1=CC(=C(C=C1)O)OC)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![1-[(3S,8S,9S,10R,13S,14S,17S)-2,2,4,4-tetradeuterio-3-hydroxy-10,13-dimethyl-3,7,8,9,11,12,14,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-17-yl]ethanone](/img/structure/B12421704.png)
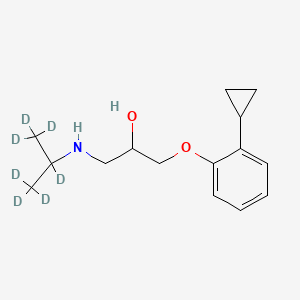
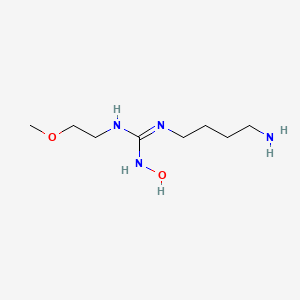
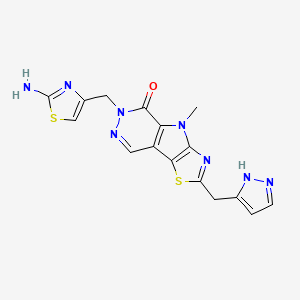
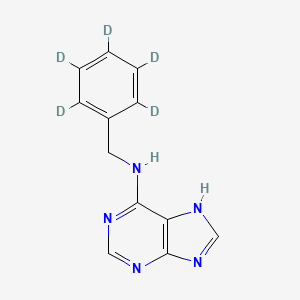
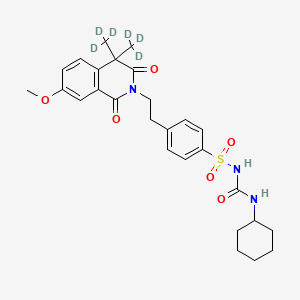


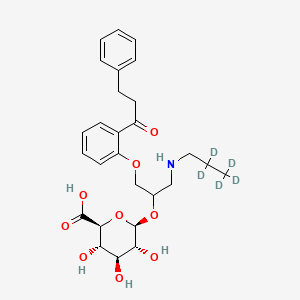


![(2~{s},4~{r})-4-[[2-[(1~{r},3~{r})-1-Acetyloxy-3-[[(2~{s},3~{s})-2-[[(2~{r})-1,2-Dimethylpyrrolidin-2-Yl]carbonylamino]-3-Methyl-Pentanoyl]-Methyl-Amino]-4-Methyl-Pentyl]-1,3-Thiazol-4-Yl]carbonylamino]-5-(4-Aminophenyl)-2-Methyl-Pentanoic Acid](/img/structure/B12421777.png)
